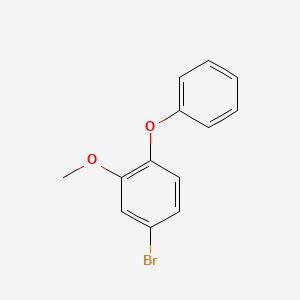

4-Bromo-2-methoxy-1-phenoxy-benzene

概要

説明

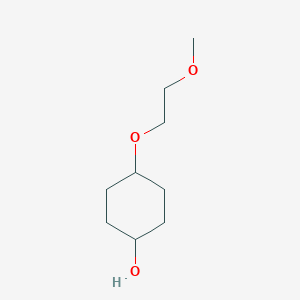

“4-Bromo-2-methoxy-1-phenoxy-benzene” is a chemical compound with the molecular formula C13H11BrO2 . It is a derivative of benzene, which is a colorless and highly flammable liquid with a sweet smell . The compound is used as a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ .

Synthesis Analysis

The synthesis of “4-Bromo-2-methoxy-1-phenoxy-benzene” can involve multiple steps. One possible method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method involves a nitration, a conversion from the nitro group to an amine, and a bromination .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methoxy-1-phenoxy-benzene” can be analyzed using various methods. The compound has a molecular weight of 279.13 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of “4-Bromo-2-methoxy-1-phenoxy-benzene” can involve various processes. One such process is the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-methoxy-1-phenoxy-benzene” include a predicted boiling point of 327.2±22.0 °C and a predicted density of 1.394±0.06 g/cm3 .科学的研究の応用

Reactions at the Benzylic Position

“4-Bromo-2-methoxy-1-phenoxy-benzene” can undergo reactions at the benzylic position . These reactions are crucial for synthesis problems and include free radical bromination of alkyl benzenes . The bromine atom in the compound can participate in these reactions, leading to the formation of various products .

Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring, which is especially stable . The bromine atom in the compound can act as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate .

作用機序

The mechanism of action of “4-Bromo-2-methoxy-1-phenoxy-benzene” involves electrophilic aromatic substitution reactions . These reactions are characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

将来の方向性

The future directions of “4-Bromo-2-methoxy-1-phenoxy-benzene” research could involve further exploration of its reactions and mechanisms of action. For example, more research could be done on its electrophilic aromatic substitution reactions and its potential use in the synthesis of other compounds .

特性

IUPAC Name |

4-bromo-2-methoxy-1-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSOFNWXRPCZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methoxy-1-phenoxy-benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

aminophenylboronic acid](/img/structure/B6324571.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)

![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)

![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)

![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol; 98%](/img/structure/B6324660.png)